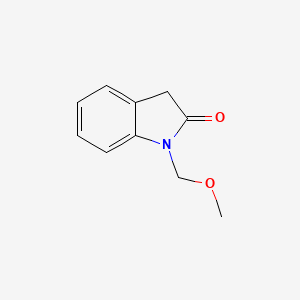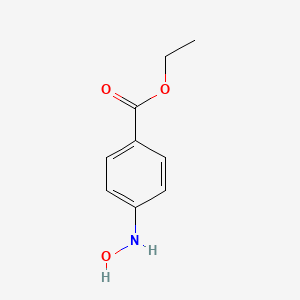![molecular formula C12H21BCl2N2O2 B3254598 {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}boronic acid dihydrochloride CAS No. 2411875-72-2](/img/structure/B3254598.png)
{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}boronic acid dihydrochloride
Übersicht
Beschreibung
{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}boronic acid dihydrochloride is a useful research compound. Its molecular formula is C12H21BCl2N2O2 and its molecular weight is 307.0. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Boronic Acid Compounds in Drug Design and Discovery
Boronic acids, including derivatives such as "{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}boronic acid dihydrochloride", have been increasingly recognized for their potential in drug design and discovery. Their unique ability to form reversible covalent bonds with substrates containing diols, such as sugars, enables them to act as inhibitors or modulators of biological processes. This characteristic is particularly valuable in the development of therapeutic agents targeting diseases with aberrant glycosylation patterns or enzyme activities.
For instance, boronic acid compounds have been explored for their therapeutic potential in cancer treatment, where they can interfere with the cellular processes of tumor cells. They have been incorporated into the structures of proteasome inhibitors, demonstrating significant efficacy in cancer therapy, including treatments for multiple myeloma and mantle cell lymphoma. The FDA's approval of several boronic acid-based drugs highlights their importance and therapeutic potential (Plescia & Moitessier, 2020).
Boronic Acids in Sensing Applications
Beyond their therapeutic applications, boronic acids are utilized in the development of chemical sensors due to their ability to bind to diols and other functional groups. Sensors based on boronic acid derivatives can detect various biological and chemical substances, ranging from glucose to specific ions and molecules. These sensors are crucial for medical diagnostics, environmental monitoring, and food safety, offering a versatile platform for rapid and selective detection of targets (Bian et al., 2019).
Role in Antifungal and Antimicrobial Research
Research has also highlighted the antifungal and antimicrobial activities of boronic acid compounds. Their mode of action includes inhibiting essential enzymes in microbial pathogens or disrupting critical cellular processes. This antimicrobial property is particularly important in addressing drug-resistant strains of bacteria and fungi, offering a potential pathway for developing new antimicrobial agents with unique mechanisms of action (Arvanitis, Rook, & Macreadie, 2020).
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to target specific proteins or enzymes .
Mode of Action
It’s known that such compounds typically interact with their targets through binding at active sites, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound .
Result of Action
Similar compounds have been known to induce specific cellular responses .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound . For instance, it’s recommended to store this compound in an inert atmosphere at room temperature for optimal stability .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 4-[(4-Methylpiperazin-1-yl)methyl]phenyl boronic acid dihydrochloride are not well-documented in the literature. It is known that boronic acids can interact with various biomolecules, particularly enzymes and proteins that have diol-containing side chains. The boronic acid moiety can form reversible covalent bonds with these diols, allowing it to modulate the activity of these biomolecules .
Cellular Effects
For instance, they can affect cell signaling pathways, gene expression, and cellular metabolism through their interactions with proteins and enzymes .
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that boronic acids can have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that the effects of boronic acids can vary with dosage, with potential toxic or adverse effects at high doses .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Boronic acids are known to interact with various transporters and binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
Boronic acids are known to be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
[4-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O2.2ClH/c1-14-6-8-15(9-7-14)10-11-2-4-12(5-3-11)13(16)17;;/h2-5,16-17H,6-10H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBYOVDQSKVRLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCN(CC2)C)(O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BCl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



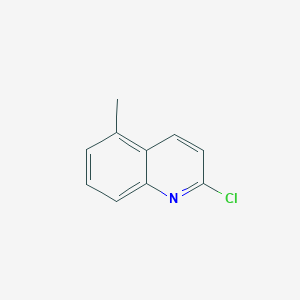
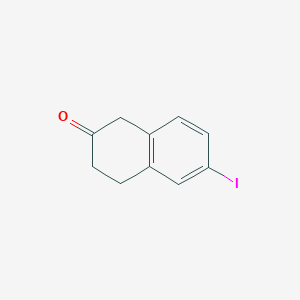
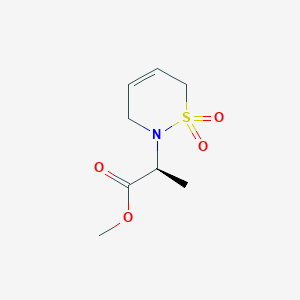
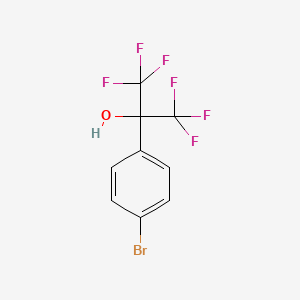
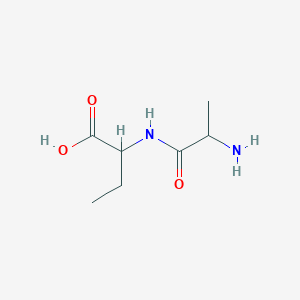
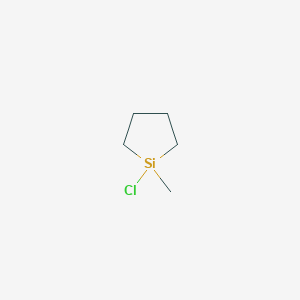
![9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B3254566.png)
